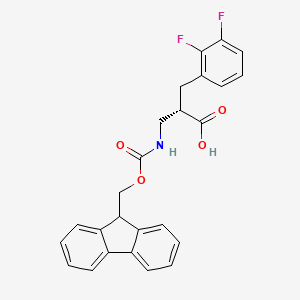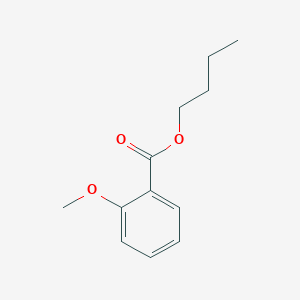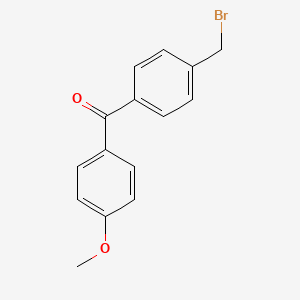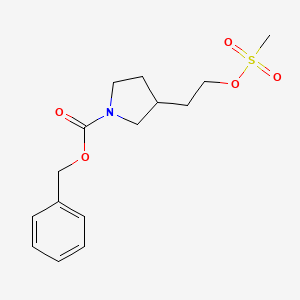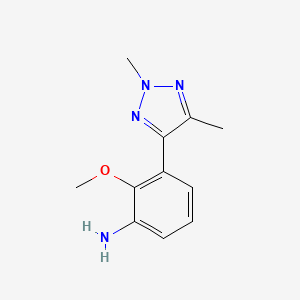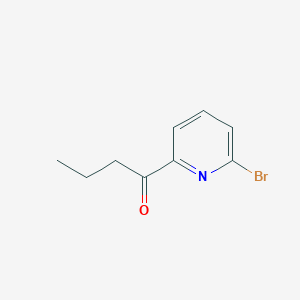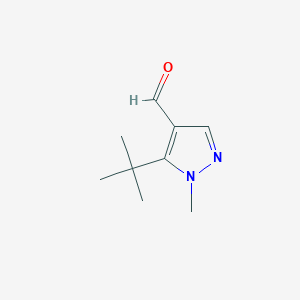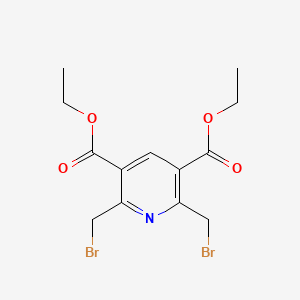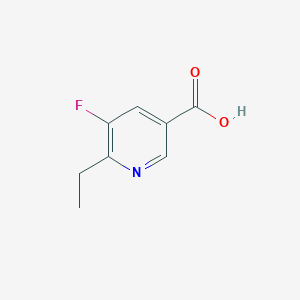
6-Ethyl-5-fluoronicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-5-fluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoropyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as chlorine, in the pyridine ring . For instance, 4-chloro-3-fluoropyridine can be treated with potassium fluoride (KF) to yield 3,4-difluoropyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure efficient and scalable synthesis.
化学反应分析
Types of Reactions
6-ethyl-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylates, while reduction can produce alcohols .
科学研究应用
6-ethyl-5-fluoropyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.
Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.
Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 6-ethyl-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2,6-Dichloro-5-fluoropyridine-3-carboxylic acid: Another fluorinated pyridine with similar chemical properties.
3,4-Difluoropyridine: A related compound with two fluorine atoms in the pyridine ring.
Uniqueness
6-ethyl-5-fluoropyridine-3-carboxylic acid is unique due to the presence of both an ethyl group and a fluorine atom on the pyridine ring. This combination can enhance its lipophilicity and stability, making it particularly valuable in pharmaceutical applications .
属性
分子式 |
C8H8FNO2 |
|---|---|
分子量 |
169.15 g/mol |
IUPAC 名称 |
6-ethyl-5-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
InChI 键 |
BTSCKXSSFPFBJL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=N1)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




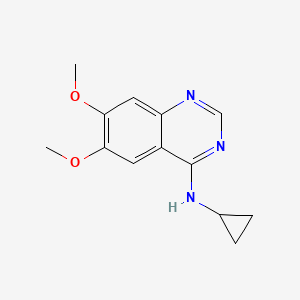
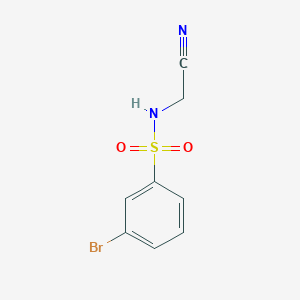
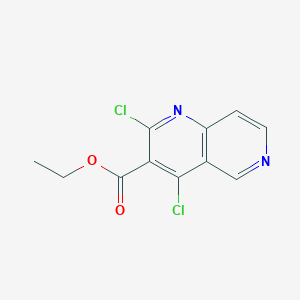
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
